
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound that features a unique arrangement of benzimidazole, pyrazole, and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative.
-
Step 1: Synthesis of 6-methoxy-1H-benzimidazole
Starting materials: o-phenylenediamine and methoxyacetic acid.
Reaction conditions: The reaction is carried out under reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Step 2: Synthesis of 1H-pyrazole
Starting materials: Hydrazine hydrate and 1,3-diketone.
Reaction conditions: The reaction is typically performed in ethanol under reflux conditions.
-
Step 3: Coupling Reaction
Starting materials: 6-methoxy-1H-benzimidazole, 1H-pyrazole, and 2-chloropyridine.
Reaction conditions: The coupling reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple binding sites, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridine
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-ol
Uniqueness
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C16H14N6O |
|---|---|
分子量 |
306.32 g/mol |
IUPAC 名称 |
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(5-11)22-16(21-13)12-4-9(6-18-15(12)17)10-7-19-20-8-10/h2-8H,1H3,(H2,17,18)(H,19,20)(H,21,22) |
InChI 键 |
JXLKRKLPHFUYPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)C4=CNN=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


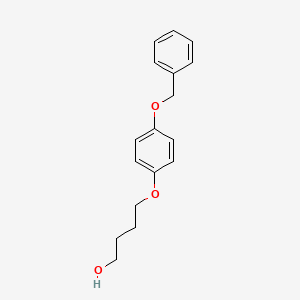
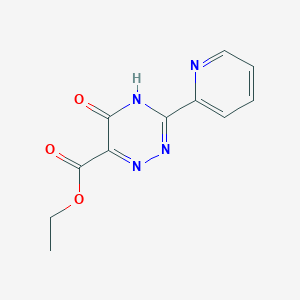
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
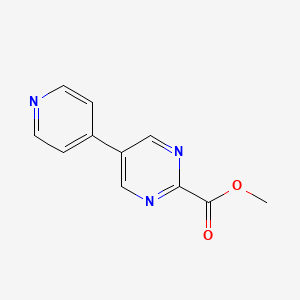
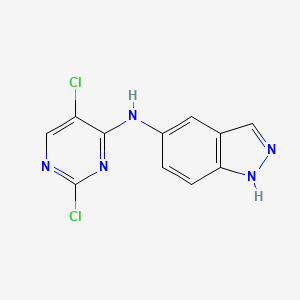
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)



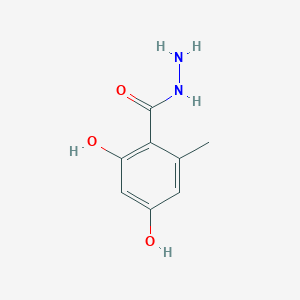
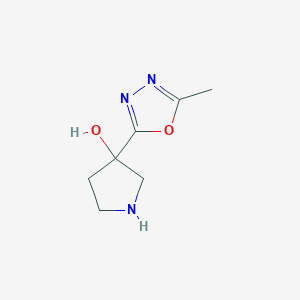

![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)

